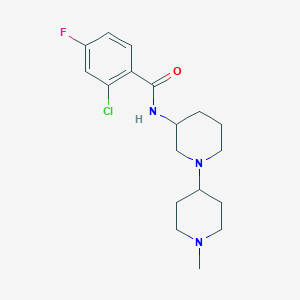![molecular formula C19H18F6N2 B6010219 1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)
1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as TFP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.4 g/mol.
科学的研究の応用
TFP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, TFP has been investigated as a potential drug candidate for the treatment of depression, anxiety, and schizophrenia. In neuroscience, TFP has been studied for its effects on the central nervous system and its potential as a tool for studying neurotransmitter systems. In materials science, TFP has been investigated for its potential use as a building block for the synthesis of novel materials.
作用機序
The exact mechanism of action of TFP is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. TFP has been shown to bind to the 5-HT1A and 5-HT2A receptors with high affinity, which may explain its potential antidepressant and anxiolytic effects. TFP has also been shown to bind to the D2 receptor with moderate affinity, which may explain its potential antipsychotic effects.
Biochemical and Physiological Effects:
TFP has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems. TFP has been shown to increase the release of serotonin and dopamine in the prefrontal cortex, which may explain its potential antidepressant and anxiolytic effects. TFP has also been shown to decrease the release of dopamine in the striatum, which may explain its potential antipsychotic effects.
実験室実験の利点と制限
TFP has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis methods. However, TFP also has some limitations, including its high cost and potential toxicity. Researchers should take caution when handling TFP and ensure that proper safety protocols are followed.
将来の方向性
There are several future directions for the study of TFP. One direction is the investigation of its potential as a drug candidate for the treatment of various psychiatric disorders. Another direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, TFP could be investigated for its potential use in materials science, such as the synthesis of novel organic semiconductors. Finally, the development of new synthesis methods for TFP could lead to more efficient and cost-effective production.
合成法
TFP can be synthesized by several methods, including the reaction of 1-[2-(trifluoromethyl)benzyl]piperazine with 3-bromo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst. Another method involves the reaction of 1-[2-(trifluoromethyl)benzyl]piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid catalyst. Both methods have been reported to yield high purity TFP.
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-3-6-16(12-15)27-10-8-26(9-11-27)13-14-4-1-2-7-17(14)19(23,24)25/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAWNUNTJZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)
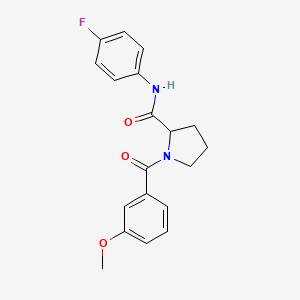
![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)
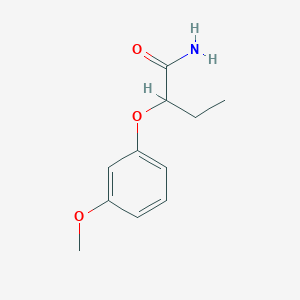
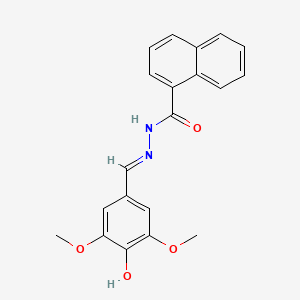
![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
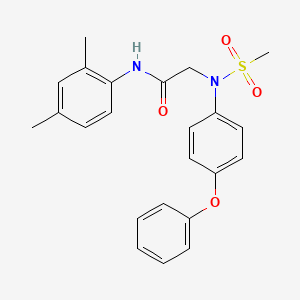
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)

